An In-depth Technical Guide to the Physical Properties of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
An In-depth Technical Guide to the Physical Properties of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Introduction
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, a sterically hindered phenolic compound, is a molecule of significant interest across various scientific and industrial domains. Its robust antioxidant properties, stemming from the electron-donating hydroxyl groups on the hydroquinone core and the steric hindrance provided by the bulky tetramethylbutyl substituents, make it a valuable additive in polymers, lubricants, and personal care products to prevent oxidative degradation.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties is paramount for its effective application, formulation, and quality control.
This technical guide provides a comprehensive overview of the core physical characteristics of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. It moves beyond a simple recitation of values to delve into the causality behind experimental choices for determining these properties, thereby offering a self-validating framework for scientific inquiry.
Core Physical Properties
The physical properties of a compound are intrinsic characteristics that dictate its behavior in various physical and chemical processes. For 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, these properties are crucial for predicting its solubility, stability, and compatibility with other substances.
| Property | Value | Source(s) |
| CAS Number | 903-19-5 | [3] |
| Molecular Formula | C₂₂H₃₈O₂ | [2][3] |
| Molecular Weight | 334.54 g/mol | [2][3] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point | 128.0 - 133.0 °C | |
| Boiling Point | 432.3 ± 40.0 °C (Predicted) | [4] |
| Water Solubility | Insoluble | [4] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [4] |
Experimental Determination of Physical Properties: Methodologies and Rationale
The accurate determination of physical properties is the bedrock of chemical characterization. This section outlines the standard methodologies for key physical properties of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, emphasizing the scientific principles that ensure data integrity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
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Sample Preparation: A small amount of the crystalline 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is finely ground to ensure uniform heat transfer.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. This small sample size is crucial for minimizing thermal gradients within the sample.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be employed to approximate the melting point, followed by a slower rate (1-2 °C per minute) as the expected melting point is approached. This slow rate is essential for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
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Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded to define the melting range.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Assessment
Solubility is a key parameter in drug development, formulation, and purification processes. Understanding the solubility of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone in various solvents is essential for its practical application.
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Equilibrium Saturation: An excess amount of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is added to a known volume of the solvent in a sealed container.
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Constant Agitation: The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached and a saturated solution is formed.
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Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
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Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.
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Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the container.
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Calculation: The solubility is then calculated and expressed as grams of solute per 100 mL of solvent ( g/100 mL) or other appropriate units.
Caption: Workflow for Gravimetric Solubility Determination.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, offering invaluable information about its structure and electronic properties. While experimental spectra for 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone are available in select databases, this section outlines the expected characteristics and the methodologies for their acquisition.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the various protons of the tetramethylbutyl groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the 2,5-disubstitution pattern.
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¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the aromatic carbons, the carbons of the hydroxyl-bearing positions, and the carbons of the alkyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, key expected peaks include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
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C-H stretch: Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the alkyl groups.
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C=C stretch: Peaks in the 1500-1600 cm⁻¹ region, indicative of the aromatic ring.
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C-O stretch: A signal in the 1200-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The hydroquinone chromophore is expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone, grounded in established experimental methodologies. For researchers, scientists, and drug development professionals, this in-depth understanding is not merely academic; it is the practical foundation for innovation and the assurance of scientific rigor. The presented protocols and the rationale behind them offer a framework for the reliable characterization of this important antioxidant, facilitating its continued application in advancing science and technology.
References
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SpectraBase. 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone. [Link]
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MDPI. Near UV-Vis and NMR Spectroscopic Methods for Rapid Screening of Antioxidant Molecules in Extra-Virgin Olive Oil. [Link]
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White Rose Research Online. Solubility of 2,5-Di-tert-butylhydroquinone and Process Design for Its Purification Using Crystallization. [Link]
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University of Calgary. Ultra-violet and visible spectroscopy. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). [Link]
